molecular formula C23H30N2O3 B12145928 3-(4-Benzylpiperazinyl)-1-(4-propionylphenoxy)propan-2-ol CAS No. 63815-44-1

3-(4-Benzylpiperazinyl)-1-(4-propionylphenoxy)propan-2-ol

Cat. No.: B12145928
CAS No.: 63815-44-1
M. Wt: 382.5 g/mol
InChI Key: HPZANWHPNNPPDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Benzylpiperazinyl)-1-(4-propionylphenoxy)propan-2-ol is a complex organic compound that features a piperazine ring substituted with a benzyl group, a phenoxy group with a propionyl substituent, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperazinyl)-1-(4-propionylphenoxy)propan-2-ol typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Phenoxy Group Introduction: The phenoxy group is introduced via a nucleophilic substitution reaction between a phenol derivative and an appropriate leaving group on the propanol backbone.

    Propionylation: The final step involves the acylation of the phenoxy group with propionyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the propanol backbone can be oxidized to form a ketone or carboxylic acid.

    Reduction: The propionyl group can be reduced to an alcohol.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-Benzylpiperazinyl)-1-(4-propionylphenoxy)propan-2-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound may serve as a ligand in receptor binding studies due to its piperazine moiety, which is known to interact with various biological targets.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects, particularly in the development of drugs targeting neurological or psychiatric disorders.

Industry

Industrially, this compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-Benzylpiperazinyl)-1-(4-propionylphenoxy)propan-2-ol would depend on its specific biological target. Generally, the piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The benzyl and propionyl groups may enhance binding affinity and selectivity for certain receptors, influencing the compound’s pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Benzylpiperazinyl)-1-(4-methylphenoxy)propan-2-ol: Similar structure but with a methyl group instead of a propionyl group.

    3-(4-Benzylpiperazinyl)-1-(4-ethoxyphenoxy)propan-2-ol: Similar structure but with an ethoxy group instead of a propionyl group.

Uniqueness

3-(4-Benzylpiperazinyl)-1-(4-propionylphenoxy)propan-2-ol is unique due to the presence of the propionyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for specific applications in medicinal chemistry.

Properties

CAS No.

63815-44-1

Molecular Formula

C23H30N2O3

Molecular Weight

382.5 g/mol

IUPAC Name

1-[4-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]phenyl]propan-1-one

InChI

InChI=1S/C23H30N2O3/c1-2-23(27)20-8-10-22(11-9-20)28-18-21(26)17-25-14-12-24(13-15-25)16-19-6-4-3-5-7-19/h3-11,21,26H,2,12-18H2,1H3

InChI Key

HPZANWHPNNPPDR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)CC3=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.